

# Investigating Innate Immunity with Gsk583: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Gsk583    |           |
| Cat. No.:            | B15603638 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Introduction: The Role of RIPK2 in Innate Immunity**

The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system involves intracellular pattern recognition receptors (PRRs) called nucleotide-binding oligomerization domain (NOD)-like receptors.[1] NOD1 and NOD2 are crucial for detecting specific components of bacterial peptidoglycan in the cytoplasm. [2] Upon recognition of their respective ligands, NOD1 and NOD2 undergo a conformational change, oligomerize, and recruit the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2).[2][3]

RIPK2 is a central adapter protein and a critical mediator of NOD signaling.[4] Its activation is a pivotal event, initiating downstream signaling cascades that are essential for a robust inflammatory response.[1] This activation involves RIPK2 autophosphorylation and subsequent polyubiquitination by E3 ligases such as XIAP (X-linked inhibitor of apoptosis protein).[5][6] The ubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 complex, which in turn activates the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] The culmination of this signaling is the transcription and production of proinflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which orchestrate the immune response to bacterial invasion.[2][5][6]

Given its central role, dysregulation of the NOD-RIPK2 pathway is associated with a variety of autoinflammatory diseases, including Crohn's disease, Blau syndrome, and sarcoidosis,



making RIPK2 an attractive therapeutic target.[2][4][7]

## Gsk583: A Potent and Selective RIPK2 Kinase Inhibitor

**Gsk583** is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase.[9][10][11] It was developed as a next-generation tool compound to probe the function of RIPK2 in complex biological systems.[1] **Gsk583** exhibits exquisite selectivity for RIPK2 across the kinome, allowing for precise interrogation of the NOD1 and NOD2 signaling pathways with minimal off-target effects.[6][12] While its potent inhibition of the hERG ion channel and suboptimal pharmacokinetic profile precluded its development as a clinical drug candidate, its high potency and selectivity make it an invaluable tool for preclinical research.[12]

#### **Mechanism of Action**

**Gsk583** exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2, preventing the kinase from autophosphorylating and activating downstream signaling.[12][13] This blockade of RIPK2's kinase activity has been shown to inhibit its ubiquitination, a critical step for the recruitment of downstream signaling components.[8][14] Consequently, the activation of NF-κB and MAPK pathways is suppressed, leading to a dose-dependent reduction in the production of inflammatory cytokines following NOD1 or NOD2 stimulation.[9][14] Studies also indicate that **Gsk583** can interfere with the crucial interaction between RIPK2 and the E3 ligase XIAP.[5][15]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **Gsk583**, detailing its potency, selectivity, cellular activity, and pharmacokinetic properties.

Table 1: **Gsk583** In Vitro Potency and Selectivity



| Target | Assay Type            | Species | IC50    | Reference(s) |
|--------|-----------------------|---------|---------|--------------|
| RIPK2  | Kinase Inhibition     | Human   | 5 nM    | [9][10][11]  |
| RIPK2  | Kinase Inhibition     | Rat     | 2 nM    | [16][17]     |
| RIPK3  | FP Binding<br>Assay   | Human   | 16 nM   | [9]          |
| hERG   | Electrophysiolog<br>y | Human   | 7.45 μΜ | [7][13]      |
| CYP3A4 | Fluorescence          | Human   | 5 μΜ    | [13]         |

Table 2: Gsk583 Cellular Activity

| Cell Type <i>l</i><br>System             | Stimulation           | Readout                    | IC50    | Reference(s) |
|------------------------------------------|-----------------------|----------------------------|---------|--------------|
| Primary Human<br>Monocytes               | MDP (NOD2 agonist)    | TNF-α<br>Production        | 8.0 nM  | [7][9][11]   |
| Human Whole<br>Blood                     | MDP (NOD2 agonist)    | TNF-α<br>Production        | 237 nM  | [7][11][12]  |
| Rat Whole Blood                          | MDP (NOD2 agonist)    | TNF-α<br>Production        | 133 nM  | [11]         |
| Human CD & UC<br>Biopsy Explants         | -                     | TNF-α & IL-6<br>Production | ~200 nM | [7][9][10]   |
| HEK293 cells<br>(overexpressing<br>NOD2) | MDP (NOD2<br>agonist) | IL-8 Secretion             | 18 nM   | [11]         |
| Rat Peritonitis<br>Model (In Vivo)       | MDP (NOD2 agonist)    | Cytokine<br>Reduction      | 19 nM   | [12]         |

Table 3: **Gsk583** Pharmacokinetic Properties



| Species | Parameter              | Value    | Reference(s) |
|---------|------------------------|----------|--------------|
| Rat     | Clearance              | Low      | [7][9]       |
| Rat     | Volume of Distribution | Moderate | [7][9]       |
| Rat     | Oral Bioavailability   | Moderate | [7][9]       |
| Mouse   | Clearance              | Low      | [7][9]       |
| Mouse   | Volume of Distribution | Moderate | [7][9]       |
| Mouse   | Oral Bioavailability   | Moderate | [7][9]       |

# Signaling Pathway and Experimental Workflows NOD2-RIPK2 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by NOD2 activation and the specific point of inhibition by **Gsk583**.





Click to download full resolution via product page

NOD2-RIPK2 signaling pathway and Gsk583's point of inhibition.



# Experimental Workflow: Cellular Cytokine Inhibition Assay

This diagram outlines a typical workflow for assessing the ability of **Gsk583** to inhibit cytokine production in primary human monocytes.



Click to download full resolution via product page

Workflow for evaluating **Gsk583**'s inhibition of cytokine production.

# Detailed Experimental Protocols Protocol 1: RIPK2 Fluorescence Polarization (FP) Binding Assay

This protocol is adapted from descriptions of binding assays used to quantify the interaction of compounds with the RIPK2 ATP binding pocket.[11][13]

Objective: To determine the IC50 value of **Gsk583** for RIPK2 kinase by measuring its ability to displace a fluorescently labeled ligand from the ATP binding site.

#### Materials:

- Full-length, purified, tagged human RIPK2 protein.
- Fluorescently labeled ATP-competitive ligand (probe).
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 1 mM CHAPS.
- Gsk583 stock solution (e.g., 10 mM in 100% DMSO).



- 100% DMSO.
- Low-volume, black, multiwell plates (e.g., 384-well).
- Plate reader capable of measuring fluorescence polarization.

#### Procedure:

- Compound Preparation: Prepare a serial dilution series of **Gsk583** in 100% DMSO.
- Plate Stamping: Using a nano-dispenser, dispense 100 nL of each Gsk583 dilution (and DMSO for controls) into the wells of the multiwell plate.
- Enzyme Addition: Prepare a solution of RIPK2 in assay buffer at twice the final desired concentration (e.g., 2x Kd,app). Add 5 μL of this solution to each well containing the test compound.
- Incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
- Probe Addition: Prepare a solution of the fluorescent ligand in assay buffer at twice the final desired concentration (e.g., 10 nM for a 5 nM final concentration). Add 5  $\mu$ L of this solution to each well.
- Final Incubation: Incubate the plate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
- Measurement: Read the fluorescence polarization on a suitable plate reader.
- Data Analysis:
  - The percent inhibition is calculated relative to high (no enzyme) and low (DMSO only) controls.
  - Plot the percent inhibition against the logarithm of the **Gsk583** concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value.



## Protocol 2: Cellular Cytokine Production Assay in Human Monocytes

This protocol is based on methods used to assess the cellular activity of **Gsk583** in primary immune cells.[9][13]

Objective: To measure the dose-dependent inhibition of NOD2-stimulated TNF- $\alpha$  production by **Gsk583** in primary human monocytes.

#### Materials:

- Isolated primary human monocytes.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Gsk583 stock solution (in DMSO).
- Muramyl dipeptide (MDP), a NOD2 ligand.
- 96-well cell culture plates.
- TNF-α immunoassay kit (e.g., ELISA or HTRF).

#### Procedure:

- Cell Plating: Seed primary human monocytes in a 96-well plate at a desired density and allow them to adhere.
- Compound Pre-treatment: Prepare serial dilutions of Gsk583 in cell culture medium.
   Remove the old medium from the cells and add the medium containing the different concentrations of Gsk583 (or vehicle control).
- Incubation: Incubate the cells for 30 minutes at 37°C, 5% CO<sub>2</sub>.
- Stimulation: Add MDP to each well to a final concentration of 1  $\mu$ g/mL to stimulate NOD2 signaling. Do not add MDP to negative control wells.
- Incubation: Incubate the plate for 6 hours at 37°C, 5% CO<sub>2</sub>.



- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
- Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial immunoassay kit, following the manufacturer's instructions.
- Data Analysis:
  - Calculate the percent inhibition of TNF-α production for each Gsk583 concentration relative to the MDP-stimulated vehicle control.
  - Plot the percent inhibition against the logarithm of the Gsk583 concentration and determine the IC50 value using non-linear regression.

## Protocol 3: In Vivo MDP-Induced Peritonitis Model in Rats

This protocol describes an acute inflammation model used to evaluate the in vivo efficacy of RIPK2 inhibitors.[11][12]

Objective: To assess the ability of orally administered **Gsk583** to inhibit MDP-induced cytokine production in the serum of rats.

#### Materials:

- Male Sprague-Dawley rats.
- **Gsk583** formulation for oral gavage.
- Muramyl dipeptide (MDP) solution for intraperitoneal (i.p.) injection.
- Anesthesia.
- Blood collection supplies.
- Cytokine quantification platform (e.g., MSD).

#### Procedure:



- Acclimatization: Acclimate animals to the facility for at least one week before the experiment.
- Compound Administration: Dose rats orally (p.o.) by gavage with either the vehicle or Gsk583 at various dose levels.
- Inflammatory Challenge: At a specified time post-compound administration (e.g., 1 hour), challenge the rats with an i.p. injection of MDP to induce peritonitis and a systemic inflammatory response.
- Blood Collection: At a peak response time post-MDP challenge (e.g., 2 hours), anesthetize the rats and collect terminal blood via cardiac puncture.
- Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
- Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using a multiplex immunoassay platform.
- Data Analysis:
  - Determine the percent inhibition of cytokine levels in the Gsk583-treated groups compared to the vehicle-treated, MDP-challenged group.
  - Calculate an in vivo IC50 value by plotting the percent inhibition against the drug concentration in the plasma at the time of sacrifice.

### Conclusion

**Gsk583** is a well-characterized, potent, and highly selective inhibitor of RIPK2 kinase.[1][9] Its pharmacological precision has been instrumental in elucidating the central role of RIPK2 in NOD1- and NOD2-mediated innate immune signaling.[1] While not suitable for clinical progression, it remains a critical tool for researchers in academia and industry. The data and protocols provided in this guide offer a comprehensive framework for utilizing **Gsk583** to investigate the intricacies of the RIPK2 signaling pathway, validate its role in various inflammatory disease models, and aid in the discovery of next-generation therapeutics targeting this crucial node in innate immunity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]
- 14. embopress.org [embopress.org]
- 15. astorscientific.us [astorscientific.us]
- 16. rndsystems.com [rndsystems.com]
- 17. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]



 To cite this document: BenchChem. [Investigating Innate Immunity with Gsk583: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603638#investigating-innate-immunity-with-gsk583]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com